Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of “Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” can be represented by the formula C17H21N3OS. The exact structure can be confirmed by techniques such as NMR .Physical and Chemical Properties Analysis
“this compound” is a colorless to light yellow clear liquid . . It has a boiling point of 130 °C/1 mmHg and a specific gravity (20/20) of 1.10 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, similar in structure to Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, show significant antimicrobial properties. For instance, a study by Patel, Agravat, and Shaikh (2011) synthesized compounds with substituted benzothiazolyl and found them to exhibit variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Another study by Mhaske et al. (2014) on similar compounds reported moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-Tuberculosis Potential
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as promising anti-mycobacterial chemotypes, according to a study by Pancholia et al. (2016). Their research involved synthesizing diverse benzo[d]thiazole-2-carboxamides and testing them against Mycobacterium tuberculosis, with several compounds exhibiting significant potential (Pancholia et al., 2016).
Anticancer Properties
Compounds with a similar structure to this compound have been investigated for their anticancer properties. Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives and found that some exhibited significant anticancer activity, particularly against breast cancer cell lines and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety and Hazards
“Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is air sensitive and should be stored under inert gas . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Wirkmechanismus
Target of Action
The primary target of Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is related to the benzothiazole structure present in the compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target the Mycobacterium tuberculosis pathogen . The specific target within the pathogen is likely the DprE1 enzyme , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
This inhibition disrupts the biosynthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall and leading to the death of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall .
Result of Action
The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to a disruption in the biosynthesis of arabinogalactan . This disruption compromises the integrity of the mycobacterial cell wall, which can lead to the death of the Mycobacterium tuberculosis pathogen .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-12-3-6-14-15(11-12)22-17(18-14)20-9-7-19(8-10-20)16(21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCFLKXNCYENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.